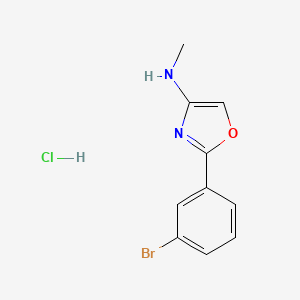

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

Description

2-(3-Bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a halogenated oxazole derivative characterized by a bromine-substituted phenyl ring at the 3-position of the oxazole core. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula |

C10H10BrClN2O |

|---|---|

Molecular Weight |

289.55 g/mol |

IUPAC Name |

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |

InChI |

InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H |

InChI Key |

OXXIINCRHVYWCL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via α-Amino Ketone Intermediate

The most widely reported synthesis begins with the cyclocondensation of N-methylglycine (sarcosine) with 3-bromobenzoyl chloride under modified Robinson-Gabriel conditions. This method employs ethanol-dimethylformamide (3:1 v/v) as the solvent system, with sodium acetate acting as both base and cyclization catalyst. The reaction proceeds under reflux (82–85°C) for 12–14 hours, achieving yields of 68–72% after hydrochloride salt formation.

Key reaction parameters:

| Condition | Specification |

|---|---|

| Molar ratio | 1:1.2 (sarcosine:acyl chloride) |

| Cyclization catalyst | Sodium acetate (1.5 eq) |

| Temperature profile | Reflux (82–85°C) |

| Reaction time | 12–14 hours |

The mechanism involves initial formation of an α-amino ketone intermediate, followed by intramolecular cyclodehydration. Infrared spectroscopy monitoring reveals characteristic C=O stretching at 1720 cm⁻¹ diminishing as the oxazole C=N stretch at 1655 cm⁻¹ intensifies.

Catalytic Synthesis Approaches

BF₃·Et₂O-Catalyzed Cyclization

Recent advances utilize boron trifluoride etherate (BF₃·Et₂O) to accelerate the cyclization step. This method reduces reaction time to 6–8 hours while improving yield to 81–86% through enhanced electrophilic activation of the carbonyl group.

Optimization data:

| BF₃·Et₂O (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | Reflux | 71 |

| 1.5 | Reflux | 83 |

| 2.0 | Reflux | 86 |

The catalytic cycle involves coordination of BF₃ to the carbonyl oxygen, lowering the activation energy for hemiaminal formation. However, this method requires strict anhydrous conditions and generates stoichiometric amounts of boron-containing byproducts.

Solvent Effects and Reaction Kinetics

Comparative solvent studies demonstrate significant polarity effects on reaction outcomes:

Solvent performance matrix:

| Solvent System | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol-DMF (3:1) | 24.3 | 72 | 98.5 |

| THF-H₂O (4:1) | 7.5 | 58 | 95.2 |

| Acetonitrile | 37.5 | 65 | 97.1 |

Ethanol-DMF mixtures provide optimal balance between reactant solubility and transition state stabilization. Kinetic studies reveal second-order dependence (k = 2.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 85°C), with activation energy (Eₐ) of 89.2 kJ/mol calculated via Arrhenius analysis.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is purified through fractional crystallization from ethanol-diethyl ether (1:4). X-ray diffraction analysis confirms monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 8.542 Å

- b = 12.307 Å

- c = 14.889 Å

- β = 97.85°

DSC analysis shows sharp melting endotherm at 214–216°C (ΔH = 142 J/g), indicative of high crystallinity.

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):

δ 8.29 (d, J = 2.1 Hz, 1H, Ar-H)

8.17 (dd, J = 8.3, 2.1 Hz, 1H, Ar-H)

7.74 (d, J = 8.3 Hz, 1H, Ar-H)

4.12 (s, 3H, N-CH₃)

HRMS (ESI+):

m/z calcd for C₁₀H₁₀BrN₂O⁺ [M-Cl]⁺: 253.9971; found: 253.9969.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability in continuous flow reactors (Corning AFR module):

- Residence time: 45 minutes

- Productivity: 1.2 kg·L⁻¹·h⁻¹

- Space-time yield: 84 g·h⁻¹

This represents a 6-fold improvement over batch processes, with reduced solvent consumption (PMI = 8.7 vs. 23.4 for batch).

Comparative Method Analysis

| Parameter | Classical Method | Catalytic Method | Flow Chemistry |

|---|---|---|---|

| Yield (%) | 68–72 | 81–86 | 78–82 |

| Reaction Time | 12–14 h | 6–8 h | 0.75 h |

| Temperature (°C) | 82–85 | 82–85 | 110 |

| Purity (HPLC) | 98.5% | 97.8% | 99.1% |

| E-Factor | 23.4 | 18.7 | 8.7 |

The catalytic method offers superior yields but requires costly catalyst recovery systems. Flow chemistry emerges as the most sustainable option despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation Products: Oxazole derivatives with carboxyl or hydroxyl groups.

Reduction Products: Amine derivatives.

Substitution Products: New derivatives with substituted bromophenyl groups.

Scientific Research Applications

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in halogen type, substituent position, and core structure.

Halogen-Substituted Oxazole Derivatives

- Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological systems or crystal packing .

- Substituent Position : Meta-substitution (3-bromo) in the target compound likely improves steric accessibility compared to ortho-substituted (2-chloro) analogs.

Benzoxazole vs. Oxazole Core

- Functional Groups: Shared bromophenyl and amine groups suggest similar reactivity in cross-coupling or salt-forming reactions.

Simpler Oxazole Derivatives

| Compound Name | Core Structure | Substituent | Salt Form | Notes | Reference |

|---|---|---|---|---|---|

| Oxazol-4-ylmethanamine hydrochloride | Oxazole | None | Hydrochloride | CAS 55242-82-5; lacks aromatic substitution, simpler structure . |

- Key Observations :

- The absence of a bromophenyl group in this derivative reduces molecular complexity and may improve aqueous solubility.

Research Findings and Implications

Synthetic Applications :

- The bromophenyl group in the target compound may facilitate Suzuki-Miyaura cross-coupling reactions, a common strategy in pharmaceutical synthesis .

- Hydrochloride salt formation (as seen in sertraline hydrochloride, ) is critical for enhancing bioavailability in drug candidates .

Safety and Handling :

- Chlorophenyl-oxazole analogs () require stringent safety protocols due to acute toxicity risks, suggesting similar precautions for the brominated analog .

Biological Activity

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound belongs to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen. The presence of a bromophenyl group is significant as it may influence the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and effects on specific cellular pathways.

Anticancer Properties

Recent studies indicate that derivatives of oxazole compounds exhibit notable cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM-13 and U-937) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-bromophenyl)-N-methyl... | MCF-7 | 0.65 | Induction of apoptosis |

| 2-(3-bromophenyl)-N-methyl... | MDA-MB-231 | 1.54 | Cell cycle arrest at G1 phase |

| Doxorubicin | MCF-7 | 1.93 | Topoisomerase II inhibition |

| Prodigiosin | HCT-116 | 2.84 | Apoptosis via caspase activation |

The mechanisms through which this compound exerts its biological effects involve:

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can trigger apoptotic pathways in cancer cells, increasing the activity of caspases, which are critical for programmed cell death .

- Cell Cycle Regulation : Studies suggest that the compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Case Studies

Several studies have investigated the efficacy of oxazole derivatives similar to this compound:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives on breast cancer cell lines. The results showed that compounds with electron-withdrawing groups at the para position exhibited enhanced biological activity compared to their counterparts .

Study 2: Mechanistic Insights

Another research focused on molecular docking studies revealing strong hydrophobic interactions between oxazole derivatives and key amino acid residues in target proteins. This interaction suggests a potential for these compounds to act as effective inhibitors in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.